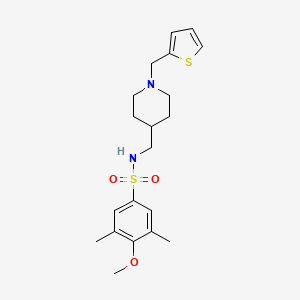
4-methoxy-3,5-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3,5-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H28N2O3S2 and its molecular weight is 408.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methoxy-3,5-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is C19H26N2O2S, with a molecular weight of approximately 358.49 g/mol. The structure includes a methoxy group, dimethyl groups, a piperidine ring, and a thiophene moiety, which are significant for its biological activity.
Antiviral Activity
Recent studies have indicated that sulfonamide derivatives exhibit antiviral properties. For instance, compounds similar to the one have shown activity against various viruses by modulating host cell responses and inhibiting viral replication. A notable mechanism involves the enhancement of intracellular levels of APOBEC3G, an enzyme that plays a crucial role in inhibiting viral replication, particularly in Hepatitis B virus (HBV) infections .
Antitumor Activity
Sulfonamides have also been investigated for their antitumor properties. Research indicates that certain structural modifications can enhance their efficacy against cancer cell lines. For example, derivatives with similar functional groups have been shown to inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation and survival .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : By binding to specific enzymes involved in viral replication or tumor growth.
- Modulation of Immune Response : Enhancing the host's immune response against pathogens or cancer cells.
Study on Antiviral Effects
A study conducted by researchers demonstrated that a related sulfonamide derivative significantly reduced HBV replication in vitro. The compound was tested on HepG2.2.15 cells, showing a dose-dependent inhibition of viral DNA synthesis and an increase in APOBEC3G levels .
Antitumor Efficacy
Another investigation focused on the antitumor activity of sulfonamide derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain derivatives exhibited cytotoxic effects and induced apoptosis in cancer cells, suggesting potential for further development as anticancer agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antiviral | Inhibits HBV replication via APOBEC3G modulation |
| Compound B | Antitumor | Induces apoptosis in breast cancer cells |
| Compound C | Anti-inflammatory | Inhibits pro-inflammatory cytokines |
特性
IUPAC Name |
4-methoxy-3,5-dimethyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S2/c1-15-11-19(12-16(2)20(15)25-3)27(23,24)21-13-17-6-8-22(9-7-17)14-18-5-4-10-26-18/h4-5,10-12,17,21H,6-9,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTRZTRTAHSCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













